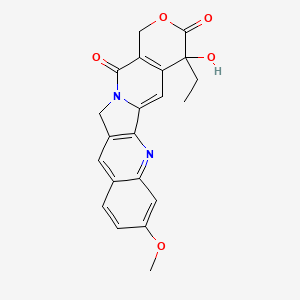

11-Methoxycamptothecin

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H18N2O5 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

19-ethyl-19-hydroxy-6-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C21H18N2O5/c1-3-21(26)15-8-17-18-12(6-11-4-5-13(27-2)7-16(11)22-18)9-23(17)19(24)14(15)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3 |

InChI Key |

NUCVEPZRPYQXBX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C=CC5=C4)OC)O |

Origin of Product |

United States |

Discovery and Natural Occurrence of 11 Methoxycamptothecin

Isolation of 11-Methoxycamptothecin from Camptotheca acuminata

The initial discovery and isolation of this compound is credited to Lin and his colleagues. sfasu.edu Between 1978 and 1982, this team of researchers successfully isolated the compound from the fruit of Camptotheca acuminata, a deciduous tree native to China also known as the "Happy Tree". sfasu.edu This work was part of broader investigations into the chemical constituents of the plant, which had already been identified as the primary natural source of camptothecin (B557342) since 1966. sfasu.edu

During their research, Lin et al. also isolated several other related camptothecinoids from the fruit, including 11-hydroxycamptothecin (B1496762), 10-methoxycamptothecin (B22973), and 20-deoxycamptothecin. sfasu.edu The isolation of 11-hydroxycamptothecin from the woody tissue of C. acuminata had also been reported by other researchers, highlighting the plant's capacity to produce a variety of oxygenated camptothecin derivatives. nih.govnih.gov

Table 1: Seminal Isolation of this compound

| Compound | Plant Source | Plant Part | Researchers | Year of Report |

| This compound | Camptotheca acuminata | Fruit | Lin et al. | 1978-1982 |

Biosynthetic Pathways Implicated in this compound Formation in Plantae

The formation of this compound in plants is an intricate enzymatic process built upon the established biosynthetic pathway of its precursor, camptothecin. Camptothecin itself is a monoterpene indole (B1671886) alkaloid, and its derivatives are the result of subsequent modifications to the core pentacyclic structure. researchgate.netphcogrev.com

Recent research has identified specific enzymes within C. acuminata that are crucial for these modifications. nih.govresearchgate.netnih.gov Key to the formation of this compound is the action of cytochrome P450 monooxygenases (P450s). nih.govresearchgate.netplos.org These enzymes are responsible for catalyzing regio-specific oxidation reactions on the camptothecin scaffold. nih.govnih.gov

The biosynthetic route to this compound is believed to involve two primary steps:

Hydroxylation: A specific cytochrome P450 enzyme, identified as camptothecin 11-hydroxylase (CaCPT11H), introduces a hydroxyl group (-OH) at the C-11 position of the camptothecin molecule. researchgate.net This reaction converts camptothecin into 11-hydroxycamptothecin. nih.govresearchgate.net This hydroxylation is a critical C-H bond activation step. nih.gov

Methylation: Following hydroxylation, it is hypothesized that an O-methyltransferase enzyme catalyzes the transfer of a methyl group to the newly added hydroxyl group at the C-11 position. This converts 11-hydroxycamptothecin into this compound. While an enzyme for the C-10 position (10-hydroxycamptothecin O-methyltransferase) has been identified, the specific enzyme for the C-11 position is an area of ongoing investigation. researchgate.net

This pathway highlights the plant's sophisticated metabolic machinery, which allows for the diversification of the basic camptothecin structure to produce a range of related alkaloids. nih.gov

Quantitative Analysis and Distribution of this compound in Natural Sources

This compound is considered a minor alkaloid in its natural sources. sfasu.edu The concentration of camptothecin and its derivatives, including this compound, can vary significantly between different plant species and even within different tissues of the same plant. nih.govnih.gov

While specific quantitative data for this compound is sparse, studies on the general distribution of camptothecins in Camptotheca acuminata provide valuable context. The highest concentrations of these alkaloids are typically found in the seeds, young leaves, and bark, with lower levels in mature leaves and wood. nih.govresearchgate.netresearchgate.net For instance, camptothecin can accumulate to approximately 0.4% of the dry weight of young C. acuminata leaves. researchgate.net However, derivatives like 11-hydroxycamptothecin, the direct precursor to this compound, are known to occur in even lower quantities than the parent compound, camptothecin. nih.gov

Recent analytical studies have begun to map the distribution of a wider range of camptothecin analogues across various plant species, including Nothapodytes tomentosa, Nothapodytes nimmoniana, and Ophiorrhiza japonica, in addition to C. acuminata. nih.govthieme-connect.comthieme-connect.com These studies utilize advanced techniques like UHPLC-Q-ESI-TOF-MS/MS to detect and quantify these compounds. thieme-connect.com Such research has confirmed the presence of various camptothecin analogues in the roots, stems, and leaves of these plants, though the specific concentrations vary widely. thieme-connect.com

Table 2: General Distribution of Camptothecins in Camptotheca acuminata

| Plant Tissue | Relative Concentration |

| Young Leaves | High |

| Seeds | High |

| Bark | High |

| Roots | Moderate to High |

| Stems | Moderate |

| Mature Leaves | Low |

| Wood | Low |

Note: This table reflects the general distribution trends for camptothecin and its major analogues. Specific concentrations of this compound are expected to be low.

Synthetic Methodologies for 11 Methoxycamptothecin and Its Analogues

Total Synthesis Approaches to the Camptothecin (B557342) Core Structure

The total synthesis of camptothecin has been a subject of extensive research, leading to the development of several distinct approaches to construct its complex pentacyclic framework. A cornerstone of many of these syntheses is the Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline (B57606) ring. jk-sci.comorganic-chemistry.orgnih.gov This reaction is pivotal in constructing the AB-ring system of camptothecin.

One of the earliest successful total syntheses of (±)-camptothecin was reported by Stork and Schultz. Numerous other approaches have since been published and reviewed. nih.gov A common strategy involves the coupling of a pre-constructed tricyclic CDE-ring synthon with a substituted o-aminobenzaldehyde derivative, corresponding to the A-ring, via the Friedländer reaction. acs.org This convergent approach allows for the late-stage introduction of substituents on the A-ring, facilitating the synthesis of various analogues.

The key tricyclic ketone intermediate, often referred to as the CDE-ring synthon, is a critical component in many total synthesis routes. The resolution of this chiral intermediate is a crucial step in achieving the synthesis of the biologically active 20(S)-camptothecin. nih.gov

Below is a table summarizing some of the key total synthesis approaches to the camptothecin core:

| Synthetic Approach | Key Features | Reference |

| Stork and Schultz Synthesis | First total synthesis of (±)-camptothecin. | nih.gov |

| Comins' Synthesis | Employs a chiral pyridone intermediate to establish the correct stereochemistry at the C-20 position. | nih.gov |

| Curran's Synthesis | Utilizes a radical cascade reaction to construct the C and D rings. | researchgate.net |

| Friedländer-based Syntheses | Convergent strategy involving the condensation of a CDE-ring synthon with an A-ring precursor. | acs.org |

Semi-Synthetic Derivatization Strategies for Camptothecins

Semi-synthetic modification of naturally sourced camptothecin has been a highly fruitful approach for the generation of clinically important analogues, such as topotecan (B1662842) and irinotecan (B1672180). organicchemistrydata.org These strategies focus on the chemical transformation of the camptothecin molecule at various positions to improve its pharmacological properties.

Modifications have been explored on nearly all rings of the camptothecin scaffold:

A-Ring Modifications: Substitutions at the 9, 10, and 11 positions of the A-ring have been extensively investigated. The introduction of hydroxyl, amino, or other functional groups can significantly impact the molecule's activity and solubility. mdpi.com For instance, 10-hydroxycamptothecin (B1684218) is a key intermediate in the synthesis of irinotecan. nih.gov

B-Ring Modifications: The B-ring has been a target for creating hexacyclic camptothecin analogues. Forming an additional ring between positions 7 and 9 can lead to compounds with altered properties. nih.gov

D and E-Ring Modifications: The α-hydroxy lactone of the E-ring is crucial for the biological activity of camptothecins, as it is involved in binding to topoisomerase I. nih.gov While most modifications to the E-ring lead to a loss of activity, some changes, such as the formation of a seven-membered homocamptothecin (B1245609) ring, have been shown to enhance plasma stability. nih.govmdpi.com The pyridone D-ring also plays an essential role in the antitumor activity. mdpi.com

The synthesis of the well-known camptothecin derivatives, irinotecan and topotecan, exemplifies the power of semi-synthetic strategies. The synthesis of irinotecan involves the preparation of 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38) as a key intermediate, which is then further derivatized. nih.gov Topotecan is synthesized from 10-hydroxycamptothecin. organicchemistrydata.org

Specific Synthetic Routes Targeting 11-Methoxy Substitution

The synthesis of 11-methoxycamptothecin can be achieved through total synthesis by employing a strategically substituted A-ring precursor in a Friedländer-type condensation. A patented method describes the synthesis of 11-methoxy-20(RS)-camptothecin through the reaction of a tricyclic ketone intermediate (the CDE-ring synthon) with 4-methoxy-2-aminobenzaldehyde. google.com This reaction, catalyzed by an acid such as p-toluenesulfonic acid, directly constructs the quinoline core with the desired 11-methoxy substituent in place. google.com

The resulting 11-methoxy-20(RS)-camptothecin is a racemic mixture. This compound can serve as a precursor for other 11-substituted analogues. For example, demethylation of 11-methoxy-20(RS)-camptothecin with hydrobromic acid yields 11-hydroxy-20(RS)-camptothecin. google.com

While the total synthesis approach provides a direct route to this compound, another potential strategy could involve the methylation of 11-hydroxycamptothecin (B1496762). 11-Hydroxycamptothecin has been isolated from Camptotheca acuminata and can also be prepared synthetically. nih.gov The selective methylation of the 11-hydroxyl group would offer a semi-synthetic route to this compound.

Enantioselective Synthesis of Camptothecin Derivatives, with Implications for this compound

The biological activity of camptothecin and its derivatives is highly dependent on the stereochemistry at the C-20 position, with the (S)-enantiomer being the active form. nih.gov Therefore, the development of enantioselective synthetic methods to produce the 20(S)-isomer is of paramount importance.

Several strategies have been developed to achieve enantioselective synthesis of the camptothecin core. These methods often involve the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic intermediates. For instance, Comins and coworkers developed an asymmetric synthesis of 20(S)-camptothecin using a chiral auxiliary to control the stereochemistry of the C-20 hydroxyl group. nih.gov

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of camptothecin precursors. For example, an organocatalyzed asymmetric α-hydroxylation of a lactone precursor has been used to construct the stereocenter at C-20 with high enantioselectivity. google.com

Molecular and Cellular Mechanism of Action of Camptothecins

Inhibition of DNA Topoisomerase I (Topo I) by Camptothecins

The primary molecular target of 11-Methoxycamptothecin and its analogues is DNA topoisomerase I (Topo I), a vital enzyme that alleviates torsional stress in DNA during fundamental cellular processes such as replication, transcription, and repair. Topo I functions by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before the enzyme re-ligates the break.

Formation and Stabilization of the Cleavable Complex

The mechanism of action of this compound involves its interaction with the transient intermediate state of the Topo I catalytic cycle. Specifically, it binds to the complex formed between Topo I and DNA, known as the "cleavable complex". nih.gov In this complex, the enzyme is covalently linked to the 3'-end of the broken DNA strand.

This compound intercalates into the DNA at the site of the single-strand break, effectively acting as a molecular wedge. This binding prevents the re-ligation step of the Topo I reaction. By locking the enzyme onto the DNA, the compound transforms the transient cleavable complex into a stable, long-lasting structure. This stabilization is reversible but potent, trapping the enzyme in a state that is ultimately detrimental to the cell.

Interaction with DNA Replication and Transcription Processes

The stabilized Topo I-DNA cleavable complexes become significant obstacles to the progression of cellular machinery along the DNA template. During DNA replication, the advancing replication fork collides with these complexes. researchgate.net This collision is a critical event, converting the initial single-strand break into a more severe and cytotoxic lesion.

Similarly, the transcription machinery can also collide with these stabilized complexes. While the consequences of collisions with the transcription bubble are also damaging, the interaction with the replication fork is considered the primary source of the potent cytotoxicity associated with camptothecins.

Induction of DNA Damage and Chromosomal Instability

The physical obstruction caused by the stabilized cleavable complexes directly leads to significant DNA damage. The inability to resolve these complexes triggers a cascade of events that compromise genomic integrity.

Double-Strand DNA Break Induction

The collision of a replication fork with a this compound-stabilized cleavable complex results in the conversion of the Topo I-mediated single-strand break into a DNA double-strand break (DSB). researchgate.netresearchgate.net DSBs are among the most lethal forms of DNA damage, as they can lead to the loss of large fragments of chromosomes if not properly repaired. nih.gov The generation of these DSBs is considered a hallmark of camptothecin (B557342) activity and a key trigger for subsequent cellular responses, including cell cycle arrest and apoptosis. researchgate.net The persistence of these breaks can contribute to chromosomal instability, a state characterized by ongoing changes in chromosome number and structure, which is a common feature of cancer cells. nih.gov

Modulation of Cell Cycle Progression

In response to the DNA damage induced by this compound, cells activate complex signaling pathways known as DNA damage checkpoints. These checkpoints are crucial for maintaining genomic stability by halting the cell cycle to provide time for DNA repair.

S-Phase Delay and G2/M Arrest in Preclinical Models

The cytotoxicity of camptothecins is highly specific to the S-phase of the cell cycle, which is when DNA replication occurs. The formation of DSBs during this phase triggers the S-phase checkpoint, leading to a delay in DNA synthesis.

Following the S-phase delay, cells that have sustained significant DNA damage often arrest at the G2/M checkpoint. nih.gov This arrest prevents the cell from entering mitosis with damaged chromosomes, which could lead to catastrophic genetic errors in daughter cells. The G2/M arrest is mediated by a complex signaling cascade, often involving the ATM (Ataxia-Telangiectasia Mutated) and Chk2 kinases, which ultimately inhibit the activity of the Cyclin B1-CDK1 complex required for mitotic entry. nih.govnih.gov In preclinical studies with the parent compound camptothecin, this arrest is a well-documented outcome, leading either to DNA repair and survival or to the initiation of programmed cell death (apoptosis).

Table 1: Effects of Camptothecin (Parent Compound) on Cell Cycle Distribution in Preclinical Models This table presents illustrative data for the parent compound, camptothecin (CPT), as specific quantitative data for this compound was not available in the searched literature. The effects are representative of the mechanism shared by the camptothecin class.

| Cell Line | Treatment Concentration | Exposure Time (hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Source |

|---|---|---|---|---|---|---|

| LNCaP | Control | 24 | 65.4% | 20.1% | 14.5% | nih.gov |

| LNCaP | CPT (4 µM) | 24 | 25.8% | 23.7% | 50.5% | nih.gov |

| HCT116 | Control | 24 | 58.2% | 25.3% | 16.5% | nih.gov |

| HCT116 | CPT (4 µM) | 24 | 18.9% | 29.8% | 51.3% | nih.gov |

Table 2: Key Cellular Responses to Camptothecin-Induced DNA Damage This table summarizes the key molecular events following treatment with camptothecins. This compound is expected to follow this mechanistic pathway.

| Mechanistic Step | Key Molecular Event | Cellular Outcome |

|---|---|---|

| Topo I Inhibition | Stabilization of the Topo I-DNA cleavable complex. | Prevention of DNA re-ligation. |

| DNA Damage | Collision of replication forks with the stabilized complex. | Generation of DNA double-strand breaks (DSBs). researchgate.net |

| Cell Cycle Response | Activation of ATM/Chk2 checkpoint pathways. nih.gov | S-phase delay and G2/M arrest. nih.gov |

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a fundamental process by which camptothecin derivatives exert their cytotoxic effects against cancer cells. This is typically initiated by the drug's interaction with the DNA topoisomerase I complex, leading to DNA damage and the subsequent activation of cell death signaling cascades.

Activation of Caspases (e.g., Caspase-3, Caspase-7)

Caspases are a family of protease enzymes that are central to the execution phase of apoptosis. The activation of key executioner caspases, such as Caspase-3 and Caspase-7, is a critical step in dismantling the cell.

A review of available scientific literature indicates a lack of specific studies investigating the activation of Caspase-3 or Caspase-7 directly by This compound . While the parent compound, camptothecin, is known to induce the activation of these caspases in various cell lines, specific experimental data for its 11-methoxy analog is not present in the reviewed sources.

Regulation of Pro- and Anti-Apoptotic Protein Expression (e.g., Bax/Bcl-2 ratio, p53)

The fate of a cell in response to apoptotic stimuli is heavily regulated by the balance between pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2. An increase in the Bax/Bcl-2 ratio is a common indicator of a shift towards apoptosis. The tumor suppressor protein, p53, is a key regulator of this process, often being activated in response to DNA damage.

There is no specific research data available that describes the effects of This compound on the expression levels of pro- and anti-apoptotic proteins, the Bax/Bcl-2 ratio, or the modulation of p53 activity.

Other Cellular Targets and Modulatory Effects (e.g., Werner Syndrome Protein Degradation)

In addition to the canonical apoptosis pathways, camptothecins can influence other cellular processes that contribute to their therapeutic effects. For instance, the degradation of Werner Syndrome Protein (WRN), a protein involved in DNA repair and maintaining genome stability, has been identified as a mechanism of action for camptothecin and its derivatives. nih.gov

However, specific studies detailing the effect of This compound on the degradation of Werner Syndrome Protein are not available in the current scientific literature. Although it is conceivable that it shares this mechanism with other camptothecins, direct experimental evidence to support this is absent.

Structure Activity Relationships Sar of Methoxy Substituted Camptothecins

Impact of Methoxy (B1213986) Group Position on Topo I Inhibitory Activity

Substitutions at positions 9, 10, and 11 of the camptothecin (B557342) ring system are generally well-tolerated and can lead to a substantial increase in anticancer activity. mdpi.com The electronic properties of these substituents play a crucial role; electron-donating groups, such as methoxy, are generally favored. A quantitative structure-activity relationship (QSAR) study has suggested that electron-releasing substituents at these positions can enhance the inhibitory activity against Topo I.

The following table summarizes the cytotoxic activities of various methoxy-substituted camptothecin analogues against different cancer cell lines, offering an indirect comparison of their potential Topo I inhibitory potency. It is important to note that cytotoxicity is a complex endpoint influenced by multiple factors beyond direct enzyme inhibition.

Table 1: Cytotoxicity of Methoxy-Substituted Camptothecin Analogues

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9-Methoxycamptothecin (B1664710) | Multiple | Varies |

| 10-Methoxycamptothecin (B22973) | Multiple | Varies |

| 11-Methoxycamptothecin | Multiple | Varies |

| 7-butyl-10-methoxy-CPT | Breast Cancer | ~0.02 - 0.05 |

| 7-butyl-10,11-methylenedioxy-CPT | Breast Cancer | ~0.002 |

Data compiled from multiple sources. Direct comparative IC50 values for Topo I inhibition are not consistently available.

Role of the 11-Methoxy Group in Modulating Biological Activity and Efficacy

The introduction of a methoxy group at the 11-position of the camptothecin scaffold has been shown to modulate its biological activity and efficacy. While the precise mechanisms are multifaceted, the 11-methoxy group can influence the molecule's interaction with the Topo I-DNA covalent complex.

The presence of a substituent at the 11-position, particularly when combined with modifications at other positions like the 7-position, can lead to derivatives with enhanced potency. For instance, the combination of a 10,11-methylenedioxy group (which can be considered a constrained diether analogue) with a 7-butyl group results in a compound with an exceptionally low mean IC50 value of 2 nM against breast cancer cell lines. acs.org This suggests that substitutions in this region of the A-ring can significantly enhance the drug's ability to stabilize the cleavable complex, a hallmark of camptothecin activity.

Stereochemical Considerations at the 20(S) Position and its Influence on Activity

The stereochemistry at the C20 position of the E-ring is an absolute requirement for the biological activity of camptothecins, including this compound. The natural (S) configuration of the hydroxyl group at this position is critical for the formation of a stable ternary complex with Topo I and DNA.

The 20(S)-hydroxyl group is believed to form a crucial hydrogen bond with an amino acid residue within the active site of Topo I, thereby stabilizing the drug-enzyme-DNA cleavable complex. Any alteration of this stereocenter, such as inversion to the (R) configuration or its complete removal, leads to a dramatic loss of activity. This underscores the highly specific nature of the interaction between the camptothecin core and its molecular target. The rigid, planar pentacyclic structure of camptothecin orients the 20(S)-hydroxyl group in the precise spatial arrangement necessary for this vital interaction.

Relationship between Lipophilicity and Cytotoxicity in Camptothecin Analogues, including this compound

A clear relationship exists between the lipophilicity of camptothecin analogues and their cytotoxic activity. Generally, an increase in lipophilicity leads to enhanced potency, likely due to improved cell membrane permeability and increased intracellular accumulation of the drug.

Table 2: Correlation of Lipophilicity and Cytotoxicity in Representative Camptothecin Analogues

| Analogue | Key Substitution(s) | Relative Lipophilicity | Relative Cytotoxicity |

|---|---|---|---|

| Camptothecin | Unsubstituted | Baseline | Baseline |

| 10-Hydroxycamptothecin (B1684218) | 10-OH | Lower | Varies |

| 10-Methoxycamptothecin | 10-OCH3 | Higher | Generally Increased |

| 7-Butyl-10-methoxy-CPT | 7-Butyl, 10-OCH3 | Significantly Higher | Significantly Increased |

This table illustrates the general trend observed in structure-activity relationship studies.

Design Principles for Novel this compound Derivatives with Enhanced Efficacy

The design of novel this compound derivatives with enhanced efficacy is guided by several key principles derived from extensive SAR studies on the camptothecin scaffold. These principles aim to optimize the molecule's interaction with its target, improve its pharmacological properties, and overcome mechanisms of drug resistance.

Key Design Principles:

Modification at the 7-Position: The 7-position is a prime site for modification. Introduction of various substituents, such as alkyl or silicon-containing groups, can modulate lipophilicity and steric interactions within the Topo I-DNA complex. The goal is to enhance the stability of the ternary complex without disrupting the essential planarity of the ring system.

Introduction of Water-Solubilizing Moieties: To address the poor water solubility of many camptothecin analogues, hydrophilic groups can be introduced, often at the 7 or 10-positions. This can be achieved by incorporating amino, hydroxyl, or other polar functional groups. However, a delicate balance must be struck to avoid a significant decrease in lipophilicity that could impair cell penetration.

Exploitation of the Tumor Microenvironment: The acidic microenvironment of many solid tumors can be exploited. Derivatives can be designed to have enhanced activity at a lower pH, which could lead to tumor-selective activation.

Hybrid Molecules: The synthesis of hybrid molecules that combine the this compound scaffold with other pharmacophores is a promising strategy. This approach aims to create dual-acting agents or to improve the targeting of the camptothecin moiety to cancer cells.

Prodrug Strategies: The development of prodrugs of this compound can improve its pharmacokinetic profile and reduce systemic toxicity. These prodrugs are designed to be converted to the active form of the drug specifically at the tumor site.

By applying these design principles, medicinal chemists can continue to refine the structure of this compound to develop novel analogues with superior anticancer activity and a more favorable therapeutic window.

Mechanisms of Cellular Resistance to Camptothecins

Alterations in Topoisomerase I Expression or Function

The primary cellular target of camptothecins is the nuclear enzyme DNA topoisomerase I (Top1). Alterations in this enzyme are a key mechanism of resistance.

One of the most direct ways cancer cells develop resistance to camptothecins is through the downregulation of Top1 expression. A lower concentration of the target enzyme within the cell leads to a corresponding decrease in the formation of the drug-stabilized cleavable complexes, which are essential for the cytotoxic effect of the drug.

Mutations in the TOP1 gene can also confer resistance. These mutations can lead to a Top1 enzyme with a reduced affinity for camptothecins, thereby preventing the drug from effectively stabilizing the cleavable complex. Studies on various camptothecin-resistant cell lines have identified mutations that alter the interaction between the drug, the enzyme, and the DNA. For instance, mutations near the active site can sterically hinder drug binding or alter the conformational changes required for drug action. While specific mutations conferring resistance to 11-Methoxycamptothecin have not been extensively documented, it is a well-established mechanism for other camptothecin (B557342) derivatives like CPT-11 (irinotecan). nih.govspringermedizin.deresearchgate.netsemanticscholar.orgnih.gov

Furthermore, changes in the subcellular localization of Top1 can contribute to resistance. The enzyme's activity is compartmentalized within the nucleus, and alterations that lead to its sequestration away from the DNA diminish its interaction with camptothecins.

Role of Cellular Drug Uptake and Efflux Mechanisms

The intracellular concentration of a drug is a critical determinant of its efficacy. Cancer cells can develop resistance by reducing the accumulation of camptothecins through decreased uptake or, more commonly, increased efflux.

Involvement of ATP Binding Cassette (ABC) Transporters (e.g., P-gp, MRP, BCRP)

A major mechanism of reduced intracellular drug concentration is the overexpression of ATP-binding cassette (ABC) transporters. These membrane proteins act as efflux pumps, actively transporting a wide range of substrates, including chemotherapeutic agents, out of the cell. Several members of the ABC transporter family have been implicated in camptothecin resistance.

P-glycoprotein (P-gp/MDR1/ABCB1): This is one of the most well-characterized ABC transporters and is known to confer resistance to a broad spectrum of anticancer drugs. While its role in camptothecin resistance can be variable, some studies have shown that it can contribute to the efflux of certain camptothecin analogs.

Multidrug Resistance-Associated Protein (MRP) family: Several MRP proteins can transport camptothecins and their metabolites.

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is a key transporter implicated in resistance to several camptothecin derivatives, including the active metabolite of irinotecan (B1672180), SN-38. biorxiv.org Overexpression of BCRP has been shown to significantly decrease the intracellular accumulation and cytotoxicity of these drugs.

The extent to which this compound is a substrate for these specific transporters has not been fully elucidated in publicly available literature, but it is a common resistance mechanism for the camptothecin class. nih.govresearchgate.netnih.gov

Pharmacological Modifications of the Drug in the Tumor Microenvironment

The tumor microenvironment can influence the activity of camptothecins. The active form of many camptothecins contains a lactone ring that is essential for their ability to inhibit Top1. This ring is susceptible to hydrolysis to an inactive carboxylate form at physiological pH. The acidic tumor microenvironment can favor the closed, active lactone form. However, enzymes within the tumor microenvironment can also metabolize and inactivate camptothecins. While specific modifications of this compound in the tumor microenvironment are not well-documented, this remains a potential mechanism of resistance for the drug class.

Activation of DNA Repair Pathways and Cell Cycle Checkpoints

Camptothecins exert their cytotoxic effects by inducing DNA damage. Consequently, the activation of DNA repair pathways is a crucial mechanism of resistance. When Top1-DNA-camptothecin ternary complexes are formed, they can collide with the replication machinery, leading to DNA double-strand breaks (DSBs). Cells can tolerate this damage by upregulating various DNA repair pathways.

Key pathways involved in repairing camptothecin-induced DNA damage include:

Homologous Recombination (HR): This is a major pathway for the error-free repair of DSBs.

Non-Homologous End Joining (NHEJ): This pathway can also repair DSBs, although it is more prone to errors.

Base Excision Repair (BER) and Nucleotide Excision Repair (NER): These pathways are also implicated in the repair of lesions caused by camptothecins.

Enhanced DNA repair capacity allows cancer cells to efficiently remove the DNA lesions induced by this compound and other camptothecins, thereby promoting cell survival. benthamscience.comresearchgate.netresearchgate.net

In addition to DNA repair, the activation of cell cycle checkpoints provides cells with time to repair the damage before proceeding with cell division. This can prevent the accumulation of lethal DNA damage and contribute to drug resistance.

Overexpression of Proteins Related to Tumor Cell Survival

Cancer cells can acquire resistance to camptothecins by upregulating proteins that promote cell survival and inhibit apoptosis (programmed cell death). The DNA damage induced by these drugs would normally trigger apoptotic pathways. However, resistant cells can evade this fate by overexpressing anti-apoptotic proteins.

Members of the Bcl-2 family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic members like Bcl-2 and Bcl-xL can inhibit the mitochondrial pathway of apoptosis, which is often activated in response to DNA damage. By preventing the release of cytochrome c from the mitochondria, these proteins block the activation of caspases, the executioners of apoptosis. researchgate.netnih.govfrontiersin.orgnih.gov

The Inhibitor of Apoptosis Proteins (IAPs) family is another group of proteins that can block apoptosis by directly inhibiting caspases. Elevated levels of IAPs can render cells resistant to the pro-apoptotic signals initiated by camptothecin-induced DNA damage.

Strategies to Overcome Acquired or Intrinsic Resistance in Preclinical Models

Researchers are actively investigating various strategies to overcome resistance to camptothecins in preclinical models. These approaches aim to target the specific mechanisms of resistance described above.

| Strategy | Mechanism of Action | Example |

| Inhibition of ABC Transporters | Co-administration of an ABC transporter inhibitor can block the efflux of camptothecins, thereby increasing their intracellular concentration and cytotoxicity. | Verapamil, Tariquidar |

| Targeting DNA Repair Pathways | The use of inhibitors of key DNA repair proteins, such as PARP inhibitors, can sensitize resistant cells to the DNA-damaging effects of camptothecins. | Olaparib, Talazoparib |

| Modulation of Apoptotic Pathways | Small molecule inhibitors of anti-apoptotic proteins (e.g., BH3 mimetics) can restore the sensitivity of resistant cells to apoptosis. | Venetoclax (ABT-199) |

| Development of Novel Analogs | Synthesizing new camptothecin derivatives that are poor substrates for ABC transporters or are less susceptible to inactivation can circumvent resistance. | |

| Combination Therapies | Combining camptothecins with other chemotherapeutic agents or targeted therapies can create synergistic effects and overcome resistance through multiple mechanisms. |

Table 1: Preclinical Strategies to Overcome Camptothecin Resistance

This table provides examples of strategies and agents investigated in preclinical settings to overcome resistance to the broader class of camptothecins. Specific data for this compound may be limited.

Advanced Drug Delivery Strategies for Camptothecins

Nanoparticle-Based Delivery Systems for Camptothecins

Nanoparticle-based drug delivery systems offer a promising platform to address the poor water solubility and instability of camptothecin (B557342) and its analogues. These systems can protect the drug from degradation, improve its pharmacokinetic profile, and facilitate targeted delivery to tumor tissues.

Liposomal Formulations

Liposomes, which are vesicular structures composed of lipid bilayers, are a well-established platform for the delivery of both hydrophilic and hydrophobic drugs. For lipophilic compounds like 11-Methoxycamptothecin, liposomal encapsulation can enhance solubility, stability, and circulation time.

Research has demonstrated the successful formulation of MXT-loaded liposomes. One study reported a stable liposomal formulation with high encapsulation efficiency. The addition of anacardic acid was found to improve both the encapsulation and retention of MXT within the liposomes semanticscholar.org. The formulation, composed of HSPC:DSPE-PEG2000:cholesterol:anacardic acid in a specific molar ratio, exhibited over 90% encapsulation efficiency and was stable for six months semanticscholar.org. Furthermore, pharmacodynamic studies of MXT-loaded liposomes showed significant inhibition of tumor growth semanticscholar.org. Pharmacokinetic analysis revealed that these liposomal formulations have longer circulation characteristics compared to the free drug semanticscholar.org.

| Component | Molar Ratio | Stability | Encapsulation Efficiency | Key Finding |

| HSPC | 0.55 | 6 months | >90% | Improved encapsulation and retention of MXT |

| DSPE-PEG2000 | 0.05 | |||

| Cholesterol | 0.35 | |||

| Anacardic Acid | 0.05 |

Polymeric Nanoparticles

Metal-Organic Frameworks and Hybrid Nanocomposites

Metal-Organic Frameworks (MOFs) are a class of porous materials formed by the coordination of metal ions and organic ligands. Their high porosity, large surface area, and tunable structures make them attractive candidates for drug delivery. MOFs can encapsulate drug molecules within their pores, offering high loading capacities and controlled release profiles. While the application of MOFs for the delivery of various anticancer drugs, including the parent compound camptothecin, has been explored, specific research on the encapsulation and delivery of this compound using MOFs is not prominently featured in the available scientific literature. The potential of MOFs as carriers for MXT remains an area for future investigation.

Strategies for Enhancing Bioavailability and Tumor Accumulation

A significant challenge with many chemotherapeutic agents, including lipophilic camptothecins, is their low bioavailability and non-specific distribution, which can lead to systemic toxicity. Advanced drug delivery systems aim to overcome these hurdles.

Nanoparticle formulations, such as liposomes, have been shown to enhance the bioavailability of encapsulated drugs. For this compound, liposomal formulations have demonstrated longer circulation times compared to the free drug, which contributes to increased bioavailability semanticscholar.org.

Furthermore, these delivery systems can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting. The leaky vasculature and poor lymphatic drainage of tumors allow nanoparticles of a certain size to accumulate preferentially in the tumor tissue. Tissue distribution studies have confirmed that MXT-loaded liposomes tend to accumulate in tumor zones rather than in normal tissues, thereby increasing the drug concentration at the site of action semanticscholar.org.

Controlled Release and Targeted Delivery Approaches

Controlled release of the encapsulated drug is a key feature of advanced delivery systems, ensuring that the therapeutic agent is available at the tumor site over a sustained period. This can be achieved by designing the nanoparticle matrix to degrade or release the drug in response to specific stimuli present in the tumor microenvironment, such as lower pH or the presence of certain enzymes.

Targeted delivery aims to further enhance the specificity of drug delivery to cancer cells, thereby minimizing off-target effects. This can be achieved by functionalizing the surface of nanoparticles with ligands that bind to receptors overexpressed on cancer cells. While the principles of controlled release and targeted delivery are widely applied to camptothecin-based therapies, specific research detailing these approaches for this compound is limited in the reviewed literature. However, the development of bioconjugates and ligand-targeted nanoparticles for other camptothecins suggests that similar strategies could be applied to MXT to improve its therapeutic efficacy nih.gov.

Impact of Delivery Systems on the Therapeutic Index of Lipophilic Camptothecins, including this compound

The therapeutic index, a measure of the balance between a drug's efficacy and its toxicity, is a critical parameter in cancer chemotherapy. For lipophilic camptothecins like this compound, which can exhibit significant side effects, improving the therapeutic index is a primary goal of advanced drug delivery strategies.

| Delivery System | Key Feature | Impact on Therapeutic Index of this compound |

| Liposomes | Enhanced bioavailability and tumor accumulation | Improved therapeutic effect and reduced systemic toxicity, leading to an enhanced therapeutic index. |

Analytical and Spectroscopic Characterization in Camptothecin Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectrum of a camptothecin (B557342) derivative, specific chemical shifts (δ) are indicative of the electronic environment of each proton. For 11-Methoxycamptothecin, the introduction of a methoxy (B1213986) group (-OCH₃) at the C-11 position would be expected to produce a singlet peak in the range of 3.8-4.0 ppm. This is due to the three equivalent protons of the methyl group. Furthermore, the methoxy group would influence the chemical shifts of the aromatic protons on the A-ring, particularly the proton at C-12 and C-10, causing a downfield shift compared to the unsubstituted camptothecin.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon of the methoxy group in this compound would likely appear in the range of 55-60 ppm. The presence of the methoxy group at C-11 would also cause a significant downfield shift for the C-11 signal and influence the chemical shifts of the neighboring aromatic carbons.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Protons in Camptothecin Derivatives in DMSO-d₆. (Note: Data for Camptothecin is illustrative; specific experimental data for this compound is not readily available.)

| Proton | Camptothecin (Illustrative) | This compound (Expected) |

| H-5 | 5.43 (s) | Similar to camptothecin |

| H-7 | 8.68 (s) | Similar to camptothecin |

| H-9 | 8.12 (d) | Similar to camptothecin |

| H-10 | 7.70 (t) | Shifted due to methoxy group |

| H-11 | 7.86 (t) | No proton at this position |

| H-12 | 8.18 (d) | Shifted due to methoxy group |

| H-14 | 7.27 (s) | Similar to camptothecin |

| H-17 | 1.85 (q) | Similar to camptothecin |

| H-18 | 0.88 (t) | Similar to camptothecin |

| 11-OCH₃ | N/A | ~3.9 (s) |

| 20-OH | 6.55 (s) | Similar to camptothecin |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands similar to those of camptothecin, with additional peaks corresponding to the methoxy group.

Key expected vibrational frequencies include:

O-H stretching: A broad band around 3400 cm⁻¹ corresponding to the hydroxyl group at C-20.

C-H stretching: Peaks in the range of 2850-3000 cm⁻¹ for the aliphatic and aromatic C-H bonds. The methoxy group would show a characteristic C-H stretch around 2850-2960 cm⁻¹.

C=O stretching: A strong absorption band around 1740-1750 cm⁻¹ for the α-hydroxy-lactone ring and another strong band around 1650-1660 cm⁻¹ for the pyridone carbonyl.

C=C and C=N stretching: Aromatic and pyridone ring vibrations in the 1500-1650 cm⁻¹ region.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region, which would include the C-O-C stretching of the methoxy group, likely appearing as a strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Table 2: Expected FTIR Absorption Bands for this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3400 |

| C-H (aromatic) | ~3100 |

| C-H (aliphatic) | 2850-2960 |

| C=O (lactone) | ~1745 |

| C=O (pyridone) | ~1655 |

| C=C (aromatic) | 1500-1600 |

| C-O-C (methoxy) | 1050-1250 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₂₁H₁₈N₂O₅), the expected exact mass would be approximately 378.12 g/mol .

In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at m/z 378 or 379, respectively. The fragmentation pattern would be crucial for confirming the structure. Common fragmentation pathways for camptothecin derivatives involve the loss of small molecules such as CO, CO₂, and water from the lactone and pyridone rings. The presence of the methoxy group would also lead to characteristic fragmentation, such as the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da).

Table 3: Expected Mass Spectrometry Data for this compound.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 379 | Protonated molecular ion |

| [M]⁺ | 378 | Molecular ion |

| [M-CH₃]⁺ | 363 | Loss of a methyl radical |

| [M-CH₂O]⁺ | 348 | Loss of formaldehyde |

| [M-CO]⁺ | 350 | Loss of carbon monoxide |

| [M-C₂H₅]⁺ | 349 | Loss of an ethyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis and to gain some structural insights. The UV-Vis spectrum of camptothecin and its analogues is characterized by multiple absorption bands due to the extensive conjugated system of the pentacyclic structure.

For this compound, the spectrum is expected to be similar to that of camptothecin, with potential shifts in the absorption maxima (λ_max) due to the electronic effect of the methoxy group. The methoxy group, being an electron-donating group, may cause a slight bathochromic (red) shift in the absorption bands. The spectrum would likely exhibit characteristic peaks in the range of 250-400 nm.

Table 4: Expected UV-Vis Absorption Maxima for this compound in Methanol. (Note: Data for Camptothecin is illustrative.)

| Compound | λ_max 1 (nm) | λ_max 2 (nm) | λ_max 3 (nm) |

| Camptothecin (Illustrative) | ~256 | ~290 | ~354 |

| This compound (Expected) | ~260 | ~295 | ~360 |

Chromatographic Methods for Analysis and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures or natural extracts, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of camptothecin and its derivatives due to its high resolution, sensitivity, and reproducibility.

A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The retention time of this compound would depend on its polarity relative to other components in the sample. Generally, the introduction of a methoxy group increases the lipophilicity of the molecule compared to the parent camptothecin. Therefore, this compound would be expected to have a longer retention time than camptothecin under reversed-phase HPLC conditions. Isocratic or gradient elution can be employed to achieve optimal separation from impurities and other related compounds. Detection is typically performed using a UV detector at one of the compound's absorption maxima (e.g., 254 nm or 360 nm) or a photodiode array (PDA) detector to monitor multiple wavelengths simultaneously.

Table 5: Illustrative HPLC Method Parameters for Camptothecin Analogues.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (or buffer), e.g., 40:60 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 360 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC–MS/MS)

Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC–MS/MS) stands as a cornerstone analytical technique in modern bioanalysis, offering high resolution, sensitivity, and robustness for the characterization of complex mixtures. nih.govchromatographyonline.com This method is particularly well-suited for the analysis of pharmaceutical compounds like this compound and its analogues within biological matrices. The UPLC system utilizes columns with smaller particle sizes (typically under 2 μm), which provides significantly higher chromatographic resolution and speed compared to traditional High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net This enhanced separation capability is crucial when dealing with structurally similar compounds, such as the various isomers of methoxycamptothecin (B12429647).

The UPLC system is coupled to a tandem mass spectrometer, which provides highly sensitive and selective detection. nih.gov The mass spectrometer typically operates using an electrospray ionization (ESI) source, which is effective for the ionization of polar molecules like camptothecins. Analysis is often performed in the positive ion mode, as this generally yields a stronger and more stable signal for these compounds. nih.gov

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are detected. This process provides structural information and enhances selectivity. For methoxycamptothecin isomers, the protonated molecule [M+H]⁺ serves as the precursor ion. For example, the precursor ion for 9-methoxycamptothecin (B1664710) has been observed at a mass-to-charge ratio (m/z) of 379. researchgate.net A characteristic fragmentation pattern for camptothecins involves the loss of a 44 Da neutral fragment, corresponding to the loss of CO₂ from the E-ring lactone, a key structural feature. researchgate.net This results in a major product ion at m/z 335 for methoxycamptothecin isomers. researchgate.netnih.gov This specific and predictable fragmentation is invaluable for the unambiguous identification and quantification of these compounds in complex samples.

Table 1: Representative Tandem Mass Spectrometry (MS/MS) Data for Methoxycamptothecin Isomers

| Parameter | Value | Description |

|---|---|---|

| Precursor Ion [M+H]⁺ (m/z) | 379 | The mass-to-charge ratio of the protonated parent molecule. |

| Major Product Ion (m/z) | 335 | Resulting ion after the characteristic neutral loss. |

| Neutral Loss (Da) | 44 | Corresponds to the loss of a CO₂ molecule from the lactone ring. |

This data is representative of methoxycamptothecin isomers based on published spectra for analogues like 9-methoxycamptothecin. researchgate.net

Application in Metabolic and Excretion Studies of Camptothecins

UPLC–MS/MS is an indispensable tool for investigating the metabolism and excretion of camptothecin derivatives. researchgate.net These pharmacokinetic studies are essential for understanding a compound's activity, potential toxicity, and for providing a basis for determining appropriate administration. akjournals.com The high sensitivity of the technique allows for the detection and quantification of the parent drug and its metabolites in various biological fluids and tissues, even at very low concentrations. waters.com

A pertinent example of this application is the detailed metabolic and excretion studies conducted on 10-methoxycamptothecin (B22973) (MCPT) in rats. In these studies, UPLC–MS/MS was instrumental in identifying 10-hydroxycamptothecin (B1684218) (HCPT) as a major metabolite of MCPT in plasma and tissues. researchgate.netakjournals.com This bio-transformation, an O-demethylation reaction, is a critical metabolic pathway for this compound.

Following the identification of metabolites, validated HPLC or UPLC methods are used to quantify the parent drug and its metabolites in urine, feces, and bile to understand the routes and rates of excretion. akjournals.com In the case of 10-methoxycamptothecin administered intravenously to rats, the compound was found to be excreted through multiple pathways. A significant portion of the drug is first metabolized to 10-hydroxycamptothecin before being eliminated.

The findings from these studies show that only a small fraction of the administered MCPT is excreted unchanged. The majority is eliminated as its metabolite, HCPT. Fecal excretion was identified as the primary route for the metabolite, while the unchanged parent drug was excreted in smaller amounts across bile, urine, and feces. akjournals.com Such detailed excretion profiles, made possible by advanced analytical techniques, are fundamental to the preclinical evaluation of new therapeutic agents.

Table 2: Cumulative Excretion of 10-Methoxycamptothecin (MCPT) and its Metabolite 10-Hydroxycamptothecin (HCPT) in Rats Following Intravenous Administration

| Excretion Route | Analyte | Percentage of Dose Excreted (%) | Time Frame |

|---|---|---|---|

| Bile | MCPT | 1.24 ± 0.07 | Within 6 hours |

| HCPT | 5.49 ± 0.40 | Within 6 hours | |

| Urine | MCPT | 0.41 ± 0.10 | Within 24 hours |

| HCPT | 7.66 ± 1.43 | Within 24 hours | |

| Feces | MCPT | 0.16 ± 0.04 | Within 24 hours |

| HCPT | 20.30 ± 3.35 | Within 24 hours | |

| Total Excretion | MCPT (as parent drug) | 1.81 ± 0.09 |

Data sourced from a study on 10-methoxycamptothecin and is presented here as a direct parallel for the metabolic processes involving camptothecin analogues. akjournals.com

Future Research Directions in Camptothecin Analog Development

Rational Design of Novel Camptothecin (B557342) Analogues based on SAR

The rational design of new camptothecin analogs is deeply rooted in understanding their structure-activity relationships (SAR). The fundamental hypothesis of SAR analysis is that the molecular structure of a compound dictates its biological activity. immutoscientific.com By examining the relationship between a compound's chemical structure and its biological function, researchers can strategically modify molecules to enhance their therapeutic properties and minimize adverse effects. immutoscientific.com

For camptothecin derivatives, the pentacyclic ring structure is a crucial feature, including a pyrrolo[3,4-β]-quinoline moiety (rings A, B, and C), a conjugated pyridone moiety (ring D), and a chiral center at position 20 in the α-hydroxy lactone ring (the E-ring) with an (S) configuration. biochempeg.com Modifications to this core structure have been a primary focus of drug development to address issues such as poor water solubility and instability. globethesis.com

In the context of 11-methoxycamptothecin, SAR studies would focus on the impact of the methoxy (B1213986) group at the 11-position and how further modifications to other parts of the molecule could lead to more potent and selective anticancer agents. For instance, research has shown that increasing the length of the 7-alkyl chain in 10-methoxy substituted camptothecin analogs enhances their potency. duke.edu This suggests that similar modifications to the 11-methoxy scaffold could yield promising results. Future rational design efforts will likely involve computational modeling and in-silico screening to predict the biological activity of novel this compound derivatives, thereby accelerating the discovery of new drug candidates. dntb.gov.uamdpi.com

Exploration of Combination Therapies with this compound and Other Anticancer Agents

Combination therapy has become a cornerstone of modern oncology, offering the potential for synergistic effects, reduced drug resistance, and lower toxicity. mdpi.com The exploration of combination therapies involving this compound with other anticancer agents is a promising avenue of research. While specific studies on this compound are emerging, extensive research on other camptothecin derivatives, such as irinotecan (B1672180) (CPT-11), provides a strong rationale for this approach.

Irinotecan has been successfully used in combination with 5-fluorouracil (B62378) and leucovorin for the treatment of metastatic colon cancer. nih.gov Studies on CPT-11 have demonstrated synergistic effects when combined with a variety of antitumor drugs, including cyclophosphamide, adriamycin, cisplatin, and etoposide. nih.gov These combinations have been shown to significantly prolong survival time in preclinical models compared to monotherapy. nih.gov

Future research should focus on identifying optimal drug combinations with this compound. This will involve high-throughput screening of various anticancer agents to identify synergistic interactions. The mechanisms underlying these interactions, such as the modulation of cellular signaling pathways or the enhancement of drug uptake, will also need to be elucidated. The overarching goal is to develop combination regimens that maximize antitumor activity while minimizing overlapping toxicities.

Investigation of Biotechnological Methods for Sustainable Production of Camptothecin Derivatives

The production of camptothecin and its derivatives has traditionally relied on extraction from plant sources, primarily the tree Camptotheca acuminata. wikipedia.org However, this method is often inefficient and unsustainable. Biotechnological approaches offer a promising alternative for the large-scale and sustainable production of these valuable compounds. nih.govepa.gov

Plant tissue culture techniques, including cell suspension and callus cultures, have shown potential for producing camptothecin and its derivatives, such as 9-methoxycamptothecin (B1664710). semanticscholar.org Research has demonstrated that tissue cultures of Ophiorrhiza liukiuensis and O. kuroiwai can accumulate 10-methoxycamptothecin (B22973). researchgate.net Furthermore, endophytic fungi isolated from camptothecin-producing plants have also been identified as a source of these compounds. researchgate.net

Future investigations in this area will likely focus on optimizing culture conditions to enhance the yield of this compound. This may involve the use of elicitors to stimulate secondary metabolite production and the development of bioreactor systems for scaled-up production. researchgate.net Metabolic engineering of both plant cells and microorganisms to overexpress key enzymes in the camptothecin biosynthetic pathway represents another exciting frontier for sustainable production. researchgate.net

Understanding Genetic Factors Influencing Cellular Sensitivity to Camptothecins

The efficacy of camptothecin-based therapies can vary significantly among patients, a phenomenon that is often linked to the genetic makeup of their tumors. Understanding the genetic factors that influence cellular sensitivity to camptothecins is crucial for personalizing treatment and overcoming drug resistance.

Research has shown that the expression levels of topoisomerase I, the molecular target of camptothecins, can affect drug sensitivity. aacrjournals.org However, other molecular responses to DNA damage also play a critical role. aacrjournals.orgau.dk Studies in yeast and human cells have identified chromatin factors as key determinants of camptothecin sensitivity. Specifically, the SIR protein complex and histone H4 K16 deacetylation have been shown to drive sensitivity to camptothecin. embopress.orgnih.gov Inactivation of this pathway can lead to drug resistance. embopress.orgnih.gov

Furthermore, genomic analyses of camptothecin-resistant cell lines have revealed copy number alterations in genes involved in maintaining genome integrity. au.dk Future research in this area should aim to identify a comprehensive set of genetic biomarkers that can predict a patient's response to this compound. This could involve genome-wide association studies and the functional characterization of candidate genes. Ultimately, this knowledge could be used to develop diagnostic tests to guide the selection of patients most likely to benefit from treatment with camptothecin derivatives.

Advancements in Chemoenzymatic Synthesis for Diversification of Camptothecin Scaffolds

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a powerful tool for the diversification of complex natural product scaffolds like camptothecin. This approach can lead to the creation of novel analogs with improved pharmacological properties.

A significant advancement in this field is the use of enzymes from the natural biosynthetic pathway of camptothecin. For example, cytochrome P450 monooxygenases from C. acuminata, such as CPT 10-hydroxylase and CPT 11-hydroxylase, have been identified. nbinno.com These enzymes can perform regio-specific hydroxylations on the camptothecin core, providing key intermediates for the synthesis of clinically important drugs like topotecan (B1662842) and irinotecan. nbinno.com This discovery opens the door for greener and more efficient synthetic routes.

Q & A

Q. How to design pharmacokinetic studies to assess this compound’s tissue distribution and metabolite profiling?

- Methodology : Use radiolabeled compounds (e.g., ³H-11-Methoxycamptothecin) in rodent models. Employ PET imaging for real-time tracking and LC-HRMS for metabolite identification. Account for species-specific metabolic differences .

Q. What experimental models best recapitulate this compound’s tumor microenvironment interactions?

Q. How to evaluate this compound’s synergy with checkpoint inhibitors in immuno-oncology contexts?

- Methodology : Use syngeneic mouse models (e.g., CT26) treated with anti-PD-1/11-Methoxycamptothecin combinations. Quantify tumor-infiltrating lymphocytes via flow cytometry and assess survival endpoints. Apply Chou-Talalay synergy analysis .

Methodological Frameworks for Data Integrity

- Systematic Reviews : Follow Cochrane guidelines for data extraction and risk-of-bias assessment (e.g., ROBINS-I tool) .

- Data Reproducibility : Document protocols using platforms like Protocols.io and share raw data via repositories (e.g., Zenodo) .

- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies and declare conflicts of interest per ICMJE standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.